molecular formula C12H14N2O3 B1395788 Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 854515-82-5

Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1395788
M. Wt: 234.25 g/mol
InChI Key: ZXDBHCOGVIUJJG-UHFFFAOYSA-N
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Description

“Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly. It is also reasonably fast, very clean, high yielding, and simple to work up .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate has been a key compound in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. For instance, Abignente et al. (1982) synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which were evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Similarly, in 1984, the same group extended their research to include 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids, which were also synthesized using ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate and evaluated for similar pharmacological properties (Abignente et al., 1984).

Role in Advanced Synthesis

In more advanced chemical synthesis, this compound has been instrumental in creating new heterocyclic compounds. For example, Mohamed (2021) reported the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, highlighting the versatility of ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate in creating complex molecules with potential biological activity (Mohamed, 2021).

Chemical Reactivity Studies

Teulade et al. (1982) explored the reactivity of the imidazo[1,2-a]pyridine system, including derivatives like ethyl 8-methylimidazo-[1,2-a]pyridine-2-carboxylate, to understand the nitration of these compounds. This research provides insights into the chemical behavior of ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate under various conditions (Teulade et al., 1982).

Antiulcer Drug Research

In the field of antiulcer drug research, Katsura et al. (1992) synthesized imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, including molecules similar to ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate. These compounds showed promise as histamine H2-receptor antagonists with significant antiulcer activities (Katsura et al., 1992).

properties

IUPAC Name

ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-4-17-12(15)11-8(2)13-10-7-9(16-3)5-6-14(10)11/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDBHCOGVIUJJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704454
Record name Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

CAS RN

854515-82-5
Record name Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Note that 7-hydroxy-N,2-dimethylimidazo[1,2-α]pyridine-3-carboxamide 111-B was obtained by the following procedure. To a solution of 4-methoxypyridin-2-amine (prepared as in Org. Prep. & Proc. Int., 29, 1, 117-122, 1997) 2.8 g, 22.6 mmol in ethanol (100 ml) was added ethyl 2-chloro-3-oxobutanoate (6.2 ml, 45.2 mmol) and the resulting solution heated to reflux for 16 hours under a nitrogen atmosphere. The solvents were removed in-vacuo and the yellow solid was titrated with dichloromethane to extract the crude product. The dichloromethane extracts were concentrated and purified by flash chromatography (eluting with ethyl acetate) to yield ethyl 7-methoxy-2-methylimidazo[1,2-α]pyridine-3-carboxylate, 2 g, 38%, as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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2.8 g
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-methoxy-2-aminopyridine (1.07 g, 8.6 mmol) and ethyl 2-chloroacetoacetate (5.4 g) in EtOH (50 mL) was refluxed for 24 h. The reaction mixture was then concentrated to half its volume, extracted with CH2Cl2, washed with brine and then water, and dried over anhydrous MgSO4. The solvent was removed in vacuo and the residue was purified on a silica gel column eluting with EtOAc and then MeOH/CH2Cl2 (1:9) to give ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate (2.71 g, 90%).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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